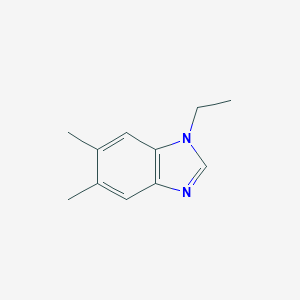

1-Ethyl-5,6-dimethylbenzimidazole

Description

Properties

CAS No. |

15776-98-4 |

|---|---|

Molecular Formula |

C11H14N2 |

Molecular Weight |

174.24 g/mol |

IUPAC Name |

1-ethyl-5,6-dimethylbenzimidazole |

InChI |

InChI=1S/C11H14N2/c1-4-13-7-12-10-5-8(2)9(3)6-11(10)13/h5-7H,4H2,1-3H3 |

InChI Key |

YCJYZUKUIGPUHA-UHFFFAOYSA-N |

SMILES |

CCN1C=NC2=C1C=C(C(=C2)C)C |

Canonical SMILES |

CCN1C=NC2=C1C=C(C(=C2)C)C |

Synonyms |

1H-Benzimidazole,1-ethyl-5,6-dimethyl-(9CI) |

Origin of Product |

United States |

Synthetic Methodologies and Route Optimization for 1 Ethyl 5,6 Dimethylbenzimidazole and Its Derivatives

Classical and Modern Approaches for the Synthesis of the Benzimidazole (B57391) Ring System Relevant to the 1-Ethyl-5,6-dimethylbenzimidazole Core

The formation of the benzimidazole ring is a critical step in the synthesis of this compound. This is typically achieved by reacting a substituted o-phenylenediamine (B120857) with a one-carbon synthon.

Condensation Reactions with 1,2-Phenylenediamines and Related Precursors

The most common and direct method for synthesizing the benzimidazole ring is the condensation of an o-phenylenediamine with a carboxylic acid or its derivatives. mdpi.com In the case of this compound, the precursor is 4,5-dimethyl-1,2-phenylenediamine. This diamine is reacted with a source of a one-carbon unit, such as formic acid or an aldehyde. google.comgoogle.com

The reaction of 4,5-diamino-1,2-dimethylbenzene with formic acid is a well-established method for producing 5,6-dimethylbenzimidazole (B1208971). google.com This reaction can be carried out by heating the reactants together, sometimes in the presence of a mineral acid like hydrochloric acid to facilitate the cyclization. google.com The resulting 5,6-dimethylbenzimidazole can then be isolated by making the solution slightly alkaline, which causes the product to precipitate. google.com

Alternatively, various aldehydes can be condensed with o-phenylenediamines to form 2-substituted benzimidazoles. mdpi.comrsc.org The use of different aldehydes allows for the introduction of various substituents at the 2-position of the benzimidazole ring. rsc.org

| o-Phenylenediamine Precursor | One-Carbon Source | Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|

| 4,5-diamino-1,2-dimethylbenzene | Formic Acid | Heating, optional HCl | 5,6-dimethylbenzimidazole | google.com |

| o-phenylenediamine | Various Aldehydes | Varies (e.g., acid or metal catalysts) | 2-Substituted Benzimidazoles | mdpi.comrsc.org |

| o-phenylenediamine | Carboxylic Acids | Dilute Mineral Acid | Benzimidazole Derivatives | semanticscholar.org |

Aerobic Oxidative Condensation Techniques

Modern synthetic strategies often employ aerobic oxidative condensation methods, which are considered more environmentally friendly. These techniques typically use molecular oxygen from the air as the oxidant. researchgate.netresearchgate.netrsc.org The reaction involves the condensation of an o-phenylenediamine with an alcohol or an aldehyde, often facilitated by a catalyst. researchgate.netrsc.org Catalytic systems can range from metal-based catalysts to metal-free options. researchgate.netrsc.org For instance, a combination of an ionic liquid, TEMPO, and sodium nitrite (B80452) has been shown to be effective in the aerobic oxidative condensation of benzyl (B1604629) alcohols with 1,2-phenylenediamines. researchgate.net This method offers good to excellent yields of benzimidazoles. researchgate.net

Acid-Catalyzed Cyclization Processes

Acid-catalyzed cyclization is another important route for benzimidazole synthesis. acs.org Brønsted acids can effectively catalyze the cyclization of 2-amino anilines with β-diketones, providing a metal- and oxidant-free method for preparing 2-substituted benzimidazoles. acs.orgorganic-chemistry.org This approach is tolerant of various functional groups on the benzene (B151609) ring. acs.org Polyphosphoric acid has also been used to facilitate the cyclization of N-(2-amino-4,5-dimethylphenyl)formamide to yield 5,6-dimethylbenzimidazole. google.com

N-Alkylation Strategies for Introducing the Ethyl Group at the N1 Position

Once the 5,6-dimethylbenzimidazole core is synthesized, the next step is the introduction of the ethyl group at the N1 position. This is typically achieved through an N-alkylation reaction.

The N-alkylation of benzimidazoles is a common transformation that involves the reaction of the benzimidazole with an alkylating agent, such as an ethyl halide (e.g., ethyl bromide or ethyl iodide), in the presence of a base. nih.govbeilstein-journals.org The base deprotonates the N-H of the imidazole (B134444) ring, forming an anion that then acts as a nucleophile to attack the ethyl halide, resulting in the formation of the N-ethyl derivative. nih.gov

Phase-Transfer Catalysis in N-Alkylation

Phase-transfer catalysis (PTC) has emerged as a powerful technique for the N-alkylation of benzimidazoles. thieme-connect.comresearchgate.netresearchgate.net This method is particularly useful when the reactants are in different phases (e.g., a solid base and an organic solvent). A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, facilitates the transfer of the deprotonated benzimidazole anion from the solid or aqueous phase to the organic phase where the alkylating agent is present. youtube.com This technique can lead to higher reaction rates and yields. researchgate.net Pyridinophanes have been explored as efficient two-center phase-transfer catalysts for the N-alkylation of benzimidazoles. thieme-connect.com

Optimization of Reaction Conditions (Solvent Polarity, Temperature, Catalyst Selection) for Enhanced Yield and Purity

The efficiency of the N-alkylation reaction is highly dependent on the reaction conditions. nih.gov Key parameters that are often optimized include the choice of solvent, base, temperature, and catalyst.

Solvent Polarity: The polarity of the solvent can significantly influence the reaction rate and yield. Polar aprotic solvents like dimethylformamide (DMF) and acetonitrile (B52724) (MeCN) are commonly used for N-alkylation reactions. nih.govnih.gov In some cases, solvent-free conditions or the use of aqueous systems with surfactants like sodium dodecyl sulfate (B86663) (SDS) have been shown to be effective and environmentally friendly. researchgate.netlookchem.com

Temperature: The reaction temperature is another critical factor. While some alkylations proceed at room temperature, others may require heating to achieve a reasonable reaction rate. nih.govresearchgate.net For less reactive alkyl halides, temperatures around 55-60°C may be necessary. researchgate.netlookchem.com

Catalyst Selection: The choice of base and catalyst is crucial for efficient deprotonation and subsequent alkylation. Common bases include potassium carbonate (K2CO3), sodium hydride (NaH), and cesium carbonate (Cs2CO3). nih.govnih.gov The selection of the phase-transfer catalyst in PTC systems is also important for optimizing the reaction. thieme-connect.comresearchgate.net

| Parameter | Options | Effect on Reaction | Reference |

|---|---|---|---|

| Solvent | DMF, MeCN, THF, Dioxane, Water with SDS | Affects solubility of reactants and reaction rate. | nih.govresearchgate.netlookchem.com |

| Base | K2CO3, NaH, KOH, Cs2CO3, NaHCO3 | Essential for deprotonation of the benzimidazole N-H. | nih.gov |

| Temperature | Room Temperature to Reflux | Influences reaction rate; higher temperatures may be needed for less reactive halides. | nih.govresearchgate.net |

| Catalyst (for PTC) | Quaternary Ammonium Salts, Pyridinophanes | Facilitates the reaction between phases, increasing rate and yield. | thieme-connect.comresearchgate.net |

Synthesis of Functionalized this compound Derivatives

Introduction of Carbaldehyde Functional Group at the C2 Position

The introduction of a carbaldehyde group at the C2 position of this compound is a crucial transformation that opens up avenues for further derivatization. This is typically achieved through the Vilsmeier-Haack reaction. ijpcbs.com This reaction involves the use of a formylating agent, commonly a mixture of phosphorus oxychloride (POCl₃) and a substituted formamide (B127407) like N,N-dimethylformamide (DMF). ijpcbs.comresearchgate.net

The Vilsmeier-Haack reagent is an efficient and mild reagent for the formylation of reactive aromatic and heteroaromatic substrates. ijpcbs.com The reaction proceeds via an electrophilic substitution mechanism where the Vilsmeier reagent attacks the electron-rich C2 position of the benzimidazole ring. The resulting iminium salt intermediate is then hydrolyzed to yield the desired aldehyde, 1-ethyl-5,6-dimethyl-1H-benzimidazole-2-carbaldehyde. ijpcbs.com Optimization of reaction conditions, such as temperature and solvent, can be crucial for maximizing the yield and purity of the product. For instance, procedures may involve carrying out the reaction at temperatures ranging from 0°C to 70°C. nih.gov

The presence of the electron-donating ethyl and dimethyl groups on the benzimidazole ring facilitates the electrophilic substitution at the C2 position. The resulting carbaldehyde is a versatile synthetic intermediate.

Formation of Benzimidazolium Salts

The quaternization of the nitrogen atoms in the imidazole ring of this compound leads to the formation of benzimidazolium salts. This is typically achieved by reacting the parent benzimidazole with an alkyl or benzyl halide. For example, treatment of this compound with an alkyl halide (e.g., methyl iodide, ethyl bromide) or a benzyl halide (e.g., benzyl bromide) in a suitable solvent results in the formation of the corresponding 1,3-disubstituted benzimidazolium salt.

The reaction involves the nucleophilic attack of the N3 nitrogen of the benzimidazole on the electrophilic carbon of the halide. The resulting products are ionic compounds, often crystalline solids, with a range of counter-ions depending on the starting halide (e.g., iodide, bromide, chloride). These salts are precursors for the generation of N-heterocyclic carbenes (NHCs), which are widely used as ligands in organometallic catalysis.

Table 1: Examples of Reagents for Benzimidazolium Salt Formation

| Starting Material | Alkylating/Aralkylating Agent | Resulting Cation |

| This compound | Methyl Iodide | 1-Ethyl-3-methyl-5,6-dimethylbenzimidazolium |

| This compound | Ethyl Bromide | 1,3-Diethyl-5,6-dimethylbenzimidazolium |

| This compound | Benzyl Bromide | 1-Benzyl-3-ethyl-5,6-dimethylbenzimidazolium |

Preparation of Schiff Bases from this compound Carbaldehyde Derivatives

The carbaldehyde group at the C2 position of 1-ethyl-5,6-dimethyl-1H-benzimidazole-2-carbaldehyde serves as an excellent electrophilic site for condensation reactions with primary amines to form Schiff bases (imines). nih.govresearchgate.net This reaction is typically carried out by refluxing equimolar amounts of the aldehyde and the respective amine in a suitable solvent, such as ethanol. nih.govuj.ac.zaresearchgate.net The use of an acid catalyst, like a few drops of glacial acetic acid, can accelerate the reaction. researchgate.net

A wide variety of aromatic and aliphatic amines can be used in this synthesis, leading to a diverse library of Schiff base derivatives. The general reaction involves the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde, followed by the elimination of a water molecule to form the characteristic azomethine (-C=N-) group. amazonaws.com

Table 2: Synthesis of Schiff Bases from 1-Ethyl-5,6-dimethyl-1H-benzimidazole-2-carbaldehyde

| Amine Reactant | Resulting Schiff Base Structure (Illustrative) |

| Aniline | 1-Ethyl-5,6-dimethyl-N-phenyl-1H-benzimidazol-2-imine |

| p-Toluidine | 1-Ethyl-5,6-dimethyl-N-(p-tolyl)-1H-benzimidazol-2-imine |

| 2-Aminophenol | 2-(((1-Ethyl-5,6-dimethyl-1H-benzimidazol-2-yl)methylene)amino)phenol |

| Ethylamine | N-Ethyl-1-(1-ethyl-5,6-dimethyl-1H-benzimidazol-2-yl)methanimine |

These Schiff bases are often colored crystalline solids and are characterized by various spectroscopic techniques, including FT-IR, ¹H NMR, and ¹³C NMR. nih.govrjlbpcs.com The formation of the imine bond is confirmed by the appearance of a characteristic C=N stretching vibration in the IR spectrum and the presence of the azomethine proton signal in the ¹H NMR spectrum. researchgate.net

Derivatization through Substitution Reactions at the Benzimidazole and Alkyl Moieties

Further functionalization of the this compound core can be achieved through substitution reactions on both the benzimidazole ring system and the N-alkyl substituent.

Benzene Ring Substitution: The benzene part of the benzimidazole ring is susceptible to electrophilic aromatic substitution reactions. youtube.com The positions of substitution are directed by the existing dimethyl groups and the fused imidazole ring. Common electrophilic substitution reactions include nitration, halogenation, and sulfonation. For instance, nitration can be carried out using a mixture of concentrated nitric and sulfuric acids, leading to the introduction of a nitro group onto the aromatic ring. Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) for bromination and chlorination, respectively. The exact position of substitution will depend on the reaction conditions and the directing effects of the substituents.

Alkyl Moiety Derivatization: While less common, the ethyl group at the N1 position can also be a site for derivatization. For example, radical-mediated halogenation could potentially introduce a halogen atom onto the ethyl chain, which could then be used for further nucleophilic substitution reactions. However, such reactions may lack selectivity and could be challenging to control.

A more strategic approach involves the synthesis of derivatives with functionalized N-alkyl chains from the outset. For example, instead of ethyl iodide, a reagent like 2-bromoethanol (B42945) could be used in the initial benzimidazole synthesis to introduce a hydroxyethyl (B10761427) group, which can then be further functionalized.

Synthesis of N-Glycosides of 5,6-Dimethylbenzimidazoles

N-Glycosides of 5,6-dimethylbenzimidazole are an important class of derivatives, with the most prominent example being its role as a key component of Vitamin B12. wikipedia.orgnih.gov In Vitamin B12, a 5,6-dimethylbenzimidazole moiety is N-glycosidically linked to a ribofuranose unit, which is part of a larger nucleotide loop coordinated to the central cobalt atom of the corrin (B1236194) ring. wikipedia.orghmdb.ca

The synthesis of N-glycosides of 5,6-dimethylbenzimidazole can be achieved through several methods. One common approach is the Koenigs-Knorr reaction or its modifications, which involve the coupling of a protected glycosyl halide (e.g., acetobromoglucose) with 5,6-dimethylbenzimidazole in the presence of a promoter, such as a silver or mercury salt. Subsequent deprotection of the sugar hydroxyl groups yields the final N-glycoside.

Another approach involves enzymatic synthesis. For example, beef-spleen diphosphopyridine nucleotidase has been shown to catalyze the formation of benzimidazole dinucleotides from the free base and diphosphopyridine nucleotide. capes.gov.br In biological systems, the enzyme 5,6-dimethylbenzimidazole synthase is responsible for the biosynthesis of 5,6-dimethylbenzimidazole from flavin mononucleotide. ebi.ac.uk

The synthesis can also be directed to either the N1 or N3 position of the imidazole ring, leading to the formation of different isomers. The regioselectivity of the glycosylation reaction can often be controlled by the choice of reaction conditions and protecting groups on both the benzimidazole and the sugar moiety.

Advanced Spectroscopic and Structural Characterization of 1 Ethyl 5,6 Dimethylbenzimidazole Compounds

Vibrational Spectroscopy Studies (FTIR) for Functional Group Identification and Conformational Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the case of 1-Ethyl-5,6-dimethylbenzimidazole, the FTIR spectrum reveals characteristic absorption bands that confirm its molecular structure. The solid-phase FT-IR spectra are typically recorded in the region of 4000–400 cm⁻¹. nih.gov

Key vibrational frequencies observed in the FTIR spectrum of related benzimidazole (B57391) compounds include:

N-H Stretching: In unsubstituted or N-H containing benzimidazoles, a broad band is typically observed in the range of 3100-3000 cm⁻¹, which is characteristic of the N-H stretching vibration.

C-H Stretching: Aromatic C-H stretching vibrations appear as a group of bands between 3100 and 3000 cm⁻¹. Aliphatic C-H stretching from the ethyl and methyl groups are observed in the 2980-2850 cm⁻¹ region.

C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the benzimidazole ring system are found in the 1650-1450 cm⁻¹ region. These bands are crucial for confirming the presence of the fused ring structure.

C-N Stretching: The C-N stretching vibrations typically appear in the 1350-1250 cm⁻¹ range.

Out-of-Plane Bending: Aromatic C-H out-of-plane bending vibrations are observed in the 900-650 cm⁻¹ region and are indicative of the substitution pattern on the benzene (B151609) ring.

Computational studies using methods like Density Functional Theory (DFT) with a B3LYP/6-311G** basis set have been employed to calculate the vibrational spectra of similar compounds like 5,6-dimethyl benzimidazole, showing good agreement with experimental data. nih.gov

Table 1: Key FTIR Vibrational Frequencies for Benzimidazole Derivatives

| Vibrational Mode | Typical Frequency Range (cm⁻¹) |

| N-H Stretch | 3100-3000 |

| Aromatic C-H Stretch | 3100-3000 |

| Aliphatic C-H Stretch | 2980-2850 |

| C=N and C=C Stretch | 1650-1450 |

| C-N Stretch | 1350-1250 |

| Aromatic C-H Out-of-Plane Bend | 900-650 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucidating Molecular Structure and Dynamics (¹H NMR, ¹³C NMR, NOE Experiments)

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the detailed structural elucidation of this compound. Both ¹H and ¹³C NMR provide critical information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to the different types of protons in the molecule. For the related 5,6-dimethylbenzimidazole (B1208971), characteristic proton signals are observed. researchgate.net The introduction of an ethyl group at the N1 position would lead to additional signals: a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the terminal methyl (-CH₃) protons of the ethyl group. The chemical shifts of the aromatic protons and the methyl groups on the benzene ring provide information about their electronic environment.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. For 5,6-dimethylbenzimidazole, distinct signals for the methyl carbons, the aromatic carbons, and the imidazole (B134444) ring carbons are observed. chemicalbook.com In this compound, additional signals for the ethyl group's carbons would be present.

Nuclear Overhauser Effect (NOE) Experiments: NOE experiments are crucial for determining the spatial proximity of protons, which is vital for conformational analysis and establishing stereochemistry. ucl.ac.uklibretexts.org These experiments can confirm the substitution pattern and the orientation of the ethyl group relative to the benzimidazole ring system. ucl.ac.uk For instance, irradiation of the N-ethyl group's protons could show an NOE with the aromatic proton at position 7, confirming their spatial closeness.

Table 2: Predicted ¹H and ¹³C NMR Data for this compound

| Atom | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |

| Ethyl -CH₂ | ~4.2 (quartet) | ~40 |

| Ethyl -CH₃ | ~1.4 (triplet) | ~15 |

| Benzene -CH₃ | ~2.4 (singlet) | ~20 |

| Aromatic H-4, H-7 | ~7.4-7.6 (singlet/doublet) | ~110-120 |

| Imidazole H-2 | ~8.0 (singlet) | ~143 |

| Benzene C-5, C-6 | - | ~130-135 |

| Benzene C-8, C-9 | - | ~135-140 |

Mass Spectrometry (LC-MS) for Molecular Weight Determination and Fragmentation Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is used to determine the molecular weight and to study the fragmentation pattern of this compound. The molecular weight of the parent compound is 174.24 g/mol . In LC-MS analysis, the compound is typically ionized, often by electrospray ionization (ESI), to produce a protonated molecule [M+H]⁺ with a corresponding m/z value.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for benzimidazole derivatives involve the loss of substituents from the ring system. For this compound, expected fragments could arise from the loss of the ethyl group or a methyl group. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion and its fragments, which helps in confirming the elemental composition.

Table 3: Expected Mass Spectrometry Data for this compound

| Ion | m/z (expected) | Description |

| [M+H]⁺ | 175.1284 | Protonated molecular ion |

| [M-CH₃]⁺ | 160.1053 | Loss of a methyl group |

| [M-C₂H₅]⁺ | 146.0844 | Loss of the ethyl group |

Electronic Absorption Spectroscopy (UV-Vis) for Elucidating Electronic Transitions and Complexation Behavior

UV-Visible spectroscopy provides insights into the electronic transitions occurring within the molecule. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* transitions within the benzimidazole ring system. The solvent used can influence the position and intensity of these bands. researchgate.net

This technique is also valuable for studying the complexation of this compound with metal ions. Upon coordination to a metal center, shifts in the absorption maxima (either to longer or shorter wavelengths) and changes in the molar absorptivity are often observed, providing evidence of complex formation.

Table 4: Typical UV-Vis Absorption Data for Benzimidazole Derivatives

| Transition | Typical Wavelength Range (nm) |

| π → π | 240-250 and 270-280 |

| n → π | > 300 (often weak) |

X-ray Diffraction (XRD) for Single-Crystal Structure Determination and Lattice Analysis

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. For this compound, XRD analysis would provide precise bond lengths, bond angles, and torsional angles. This information is crucial for understanding the planarity of the benzimidazole ring system and the conformation of the ethyl group.

Elemental Analysis (CHN, Metal Content) for Confirmation of Compound Stoichiometry

Elemental analysis is a fundamental technique used to determine the percentage composition of carbon, hydrogen, and nitrogen (CHN) in a compound. The experimentally determined percentages are compared with the calculated theoretical values based on the molecular formula (C₁₁H₁₄N₂) to confirm the purity and stoichiometry of the synthesized this compound.

In the case of metal complexes of this compound, elemental analysis is extended to determine the metal content, which is essential for confirming the stoichiometry of the complex.

Table 5: Theoretical Elemental Analysis for C₁₁H₁₄N₂

| Element | Theoretical Percentage (%) |

| Carbon (C) | 75.82 |

| Hydrogen (H) | 8.10 |

| Nitrogen (N) | 16.08 |

Chemical Reactivity and Derivatization Studies of 1 Ethyl 5,6 Dimethylbenzimidazole

Oxidation Reactions and Formation of Oxidized Derivatives

Specific studies on the direct oxidation of 1-ethyl-5,6-dimethylbenzimidazole are not extensively documented in the available literature. However, the benzimidazole (B57391) nucleus is generally stable to mild oxidizing agents. Under more forceful conditions, degradation of the ring system can occur.

A potential site for oxidation is the tertiary nitrogen atom (N-3) of the imidazole (B134444) ring, which could theoretically form an N-oxide. The formation of N-oxides in heterocyclic compounds is a known transformation, often achieved using reagents like hydrogen peroxide or peroxy acids. These N-oxide derivatives can exhibit altered electronic properties and biological activities.

Another possibility for oxidation lies in the metabolic transformation of the molecule. In biological systems, cytochrome P450 enzymes can catalyze the oxidation of aromatic and alkyl groups. For this compound, this could potentially lead to hydroxylation of the benzene (B151609) ring or oxidation of the ethyl and methyl substituents.

Table 1: Potential Oxidized Derivatives of this compound

| Derivative Name | Potential Site of Oxidation |

| This compound N-oxide | Imidazole Nitrogen (N-3) |

| 1-(1-Hydroxyethyl)-5,6-dimethylbenzimidazole | Ethyl Group |

| 1-Ethyl-5-(hydroxymethyl)-6-methylbenzimidazole | 5-Methyl Group |

| 1-Ethyl-5,6-dimethyl-1H-benzo[d]imidazol-4-ol | Benzene Ring |

Note: The formation of these derivatives from direct chemical oxidation of this compound requires further experimental verification.

Reduction Reactions and Formation of Reduced Forms

The benzimidazole ring is an aromatic system and, as such, is relatively resistant to reduction. Catalytic hydrogenation under forcing conditions (high pressure and temperature with catalysts like platinum or palladium) would be required to reduce the benzene and imidazole rings, leading to a substituted perhydrobenzimidazole.

More commonly, reduction reactions are focused on substituents attached to the benzimidazole core. While this compound itself does not possess readily reducible functional groups, derivatives of this compound can undergo reduction. For instance, if a nitro group were introduced onto the benzene ring, it could be readily reduced to an amino group using standard reagents like tin(II) chloride and hydrochloric acid or catalytic hydrogenation.

Similarly, if a carbonyl group were present on a substituent, for example, in a derivative like 1-(2-oxoethyl)-5,6-dimethylbenzimidazole, the ketone could be reduced to an alcohol using reducing agents such as sodium borohydride.

Chemical Modifications of the Ethyl and Dimethyl Substituents

The alkyl substituents on the this compound ring offer opportunities for further chemical modification.

The methyl groups at the 5- and 6-positions are generally unreactive towards many reagents. However, under free-radical conditions, such as treatment with N-bromosuccinimide (NBS) in the presence of a radical initiator, benzylic bromination could potentially occur, leading to the formation of 5-(bromomethyl) or 6-(bromomethyl) derivatives. These halogenated intermediates could then serve as precursors for a variety of nucleophilic substitution reactions, allowing for the introduction of other functional groups.

The ethyl group at the 1-position is less susceptible to direct functionalization compared to the benzylic methyl groups. However, strong oxidizing agents could potentially cleave the ethyl group or oxidize it.

Table 2: Potential Modifications of Alkyl Substituents

| Reagent/Condition | Target Substituent | Potential Product |

| N-Bromosuccinimide (NBS), light/initiator | 5- or 6-Methyl Group | 1-Ethyl-5-(bromomethyl)-6-methylbenzimidazole |

| Strong Oxidizing Agents | Ethyl Group | Potential for cleavage or oxidation |

Note: These are predicted reactivities based on general organic chemistry principles and may require specific experimental validation for this compound.

Reactions at the Imidazole Nitrogen and Benzene Ring

The imidazole moiety of this compound contains a nucleophilic nitrogen atom (N-3) which can participate in further reactions. For instance, it can be quaternized by reaction with alkyl halides to form benzimidazolium salts. These salts are ionic compounds and have found applications as ionic liquids and precursors to N-heterocyclic carbenes.

The benzene part of the benzimidazole ring system is activated towards electrophilic aromatic substitution due to the electron-donating nature of the fused imidazole ring and the two methyl groups. The directing effect of these activating groups would favor substitution at the 4- and 7-positions. Common electrophilic aromatic substitution reactions include:

Nitration: Treatment with a mixture of nitric acid and sulfuric acid would be expected to introduce a nitro group onto the benzene ring, likely at the 4- or 7-position.

Halogenation: Reaction with halogens (e.g., bromine or chlorine) in the presence of a Lewis acid catalyst would result in the corresponding halogenated derivatives.

Sulfonation: Fuming sulfuric acid can introduce a sulfonic acid group onto the aromatic ring.

Friedel-Crafts Alkylation and Acylation: These reactions, using an alkyl or acyl halide with a Lewis acid catalyst, could introduce further alkyl or acyl groups onto the benzene ring.

Table 3: Predicted Products of Electrophilic Aromatic Substitution

| Reaction | Reagents | Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | 1-Ethyl-5,6-dimethyl-4-nitrobenzimidazole and/or 1-Ethyl-5,6-dimethyl-7-nitrobenzimidazole |

| Bromination | Br₂, FeBr₃ | 4-Bromo-1-ethyl-5,6-dimethylbenzimidazole and/or 7-Bromo-1-ethyl-5,6-dimethylbenzimidazole |

| Sulfonation | Fuming H₂SO₄ | This compound-4-sulfonic acid and/or this compound-7-sulfonic acid |

Note: The precise regioselectivity of these reactions would need to be determined experimentally.

Exploration of Biological Activities and Mechanistic Pathways of 1 Ethyl 5,6 Dimethylbenzimidazole Derivatives

Anticancer Research: In Vitro and In Vivo Studies (Excluding Clinical Human Trials)

Derivatives of 1-Ethyl-5,6-dimethylbenzimidazole have been the subject of numerous studies to evaluate their potential as anticancer agents. Research has demonstrated their ability to inhibit tumor growth and induce apoptosis (programmed cell death) in various cancer cell lines. ijrpr.com

Cytotoxicity Against Various Cancer Cell Lines (e.g., HeLa, MCF7, SMMC-7721)

The cytotoxic effects of this compound derivatives have been evaluated against a panel of human cancer cell lines. For instance, bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane, a derivative, has shown notable activity. nih.gov Studies have demonstrated the cytotoxicity of various benzimidazole (B57391) derivatives against cell lines such as HeLa (cervical cancer), MCF7 (breast adenocarcinoma), and A431 (skin epidermoid carcinoma). nih.gov Some derivatives have exhibited significant anti-proliferative action against MFC cells. ijrpr.com

Interactive Table: Cytotoxicity of Benzimidazole Derivatives Against Cancer Cell Lines

| Compound/Derivative | Cancer Cell Line | IC50 Value | Reference |

|---|---|---|---|

| bis(5-methyl-1H-benzo[d]imidazol-2-yl)methane | MCF7 | Data not specified | nih.gov |

| bis(5-methyl-1H-benzo[d]imidazol-2-yl)methane | A431 | Data not specified | nih.gov |

| Chrysin-benzimidazole derivative | MFC | 25.72±3.95 μM | ijrpr.com |

Note: IC50 is the concentration of a drug that is required for 50% inhibition in vitro.

Mechanisms of Action in Cancer Cells

The anticancer activity of this compound derivatives is attributed to several distinct cellular mechanisms. These compounds can interfere with critical cellular processes, leading to the inhibition of cancer cell growth and proliferation.

Certain bis-benzimidazole derivatives have been found to interfere with the activity of DNA topoisomerase I. nih.gov DNA topoisomerases are essential enzymes that manage the topological states of DNA during replication, transcription, and other cellular processes. nih.gov By inhibiting these enzymes, the derivatives can disrupt DNA replication and lead to cell death. nih.gov Specifically, bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane has been identified as a remarkably active compound in interfering with DNA topoisomerase I. nih.gov

Reactive oxygen species (ROS) are highly reactive molecules that can cause damage to DNA, proteins, and lipids. youtube.com While cancer cells often have higher basal levels of ROS compared to normal cells, a further increase in ROS can be toxic and lead to cell death. nih.gov Some benzimidazole derivatives have been shown to induce apoptosis in cancer cells in a dose-dependent manner, a process that can be linked to the generation of ROS. ijrpr.com The induction of ROS can disrupt the delicate balance of these molecules within cancer cells, pushing them towards apoptosis. nih.gov

The cell cycle is a tightly regulated process that ensures the proper division of cells. Cancer is often characterized by uncontrolled cell division. Many anticancer agents work by arresting the cell cycle at specific checkpoints, preventing cancer cells from proliferating.

Derivatives of benzimidazole have been shown to induce cell cycle arrest, particularly at the G2/M phase. nih.govresearchgate.net This arrest is a hallmark of agents that disrupt the microtubule network. nih.gov The tumor suppressor protein p53 plays a crucial role in cell cycle checkpoints, particularly the G1 checkpoint, in response to DNA damage. nih.gov Activation of the p53 pathway can lead to cell cycle arrest, allowing time for DNA repair or, if the damage is too severe, initiating apoptosis. nih.gov Following spindle disruption by certain drugs, p53 is critical in preventing cells from re-entering the cell cycle and undergoing another round of DNA synthesis. nih.gov

Microtubules are dynamic structures essential for various cellular processes, including cell division, where they form the mitotic spindle. nih.gov The inhibition of tubulin polymerization, the process of forming microtubules, is a well-established strategy in cancer therapy. nih.gov Several benzimidazole derivatives have been identified as potent inhibitors of tubulin polymerization. nih.govresearchgate.net These compounds can bind to tubulin, disrupting the formation of the microtubule network and the mitotic spindle. nih.gov This disruption leads to an arrest of the cell cycle in the G2/M phase and ultimately induces apoptosis. nih.govresearchgate.net For example, the compound T115, a triazole-based compound with a benzimidazole-like structure, has been shown to inhibit tubulin polymerization by targeting the colchicine (B1669291) binding site. nih.gov

Targeting Specific Protein Functions (e.g., BF3 protein in AR)

The androgen receptor (AR) is a crucial therapeutic target in the context of prostate cancer. nih.gov While many existing antiandrogens target the androgen binding pocket of this receptor, resistance mechanisms often develop. nih.gov To circumvent these limitations, researchers have identified an alternative target site on the AR's surface known as the binding function 3 (BF3) pocket. nih.govnih.gov

In the pursuit of novel AR inhibitors, a series of 2-((2-phenoxyethyl)thio)-1H-benzimidazole derivatives have been developed. nih.gov These compounds were designed based on structure-activity relationships from previous studies to specifically target the BF3 site. nih.gov Several of these BF3-targeting ligands have demonstrated significant antiandrogen potency in prostate cancer cell lines, including those resistant to existing treatments like Enzalutamide. nih.gov This line of research highlights the potential of benzimidazole derivatives to inhibit AR activity through a mechanism distinct from conventional antiandrogens. nih.gov The development of these compounds underscores the importance of the BF3 site as a druggable target for overcoming antiandrogen resistance in prostate cancer. nih.gov

Antitumor Activity in Preclinical Models (e.g., Xenograft models)

The antitumor potential of novel chemical entities is often evaluated in preclinical settings using xenograft models, where human tumor cells are implanted into immunocompromised animals. While specific studies on this compound derivatives in xenograft models are not widely documented in the reviewed literature, related compounds have shown promise. For instance, the antitumor effects of 5-ethyl-2'-deoxyuridine (EUdR) in combination with 5-fluorouracil (B62378) (5-FU) have been demonstrated in four human colorectal xenograft lines. nih.gov In these studies, pretreatment with EUdR enhanced the tumor growth inhibitory effect of 5-FU. nih.gov

Similarly, 6-hydroxymethylacylfulvene (MGI-114), a semisynthetic analogue of the toxin illudin S, has shown cytotoxicity in various solid tumors in vivo, including the HT29 human colon cancer xenograft. nih.gov Furthermore, novel 6-alkyl-6-demethylmitomycins have been synthesized and evaluated for their antitumor activities. nih.gov One such derivative, 6-demethyl-6-ethylmitomycin A, exhibited excellent activity against S-180 solid tumors in mice. nih.gov These examples, while not directly involving this compound, illustrate the utility of xenograft models in assessing the in vivo efficacy of potential anticancer agents.

Antimicrobial Research: Antibacterial and Antifungal Investigations

Benzimidazole derivatives are recognized for their broad-spectrum antimicrobial properties. wikipedia.org The core structure is a key component in many compounds exhibiting antibacterial and antifungal activities. iajps.com

Activity Against Gram-Positive and Gram-Negative Bacterial Strains

Derivatives of benzimidazole have demonstrated notable activity against a range of both Gram-positive and Gram-negative bacteria. Studies have shown that the substitution pattern on the benzimidazole ring system significantly influences the antibacterial efficacy. For instance, some novel benzimidazole derivatives have been synthesized and screened for their activity against strains such as Escherichia coli, Salmonella typhi, Staphylococcus aureus, and Bacillus subtilis. iajps.com

In one study, certain 2-(thioalkyl)-1H-methylbenzimidazole derivatives showed antibacterial activity against clinical strains of Escherichia coli, Klebsiella pneumoniae, Staphylococcus aureus, and Pseudomonas aeruginosa. scirp.org The introduction of a methyl-piperidinyl group at the 1-position of the benzimidazole ring was found to enhance the antibacterial activity against several environmental bacterial strains. scirp.org Another study reported that some benzimidazole derivatives bearing (benz)azolylthio moieties were potent against E. coli, P. vulgaris, S. thyphimurium, K. pneumoniae, P. aeruginosa, L. monocytogenes, S. aureus, E. faecalis, and B. subtilis. researchgate.net It has also been observed that arylbenzimidazolyl derivatives can exhibit higher activity than their alkyl counterparts against certain bacterial strains. researchgate.net

Table 1: Antibacterial Activity of Selected Benzimidazole Derivatives

| Compound Type | Bacterial Strain | Activity/MIC | Reference |

|---|---|---|---|

| Benzimidazole derivative with (benz)azolylthio moiety | E. coli 35218 | MIC of 6.25 µg/mL | researchgate.net |

| Benzimidazole bearing 2-pyridone | P. aeruginosa (MTCC-1688) | MIC of 12.5 µg/mL | researchgate.net |

| 2-(thioalkyl)-methyl-1-(piperidin-1-ylmethyl) benzimidazole | Enterobacteria P1 | Inhibition diameter of 17.3 ± 0.6 mm | scirp.org |

| Snail Slime (Aqueous Extract) | Staphylococcus aureus | Zone of inhibition: 27.33mm ± 2.51mm | nih.gov |

| Snail Slime (Aqueous Extract) | Escherichia coli | Zone of inhibition: 11.33mm ± 1.53mm | nih.gov |

| Snail Slime (Ethanolic Fraction) | Salmonella typhi | Zone of inhibition: 15.67 ± 1.15mm | nih.gov |

| Snail Slime (Aqueous Extract) | Bacillus subtilis | MIC of 3.125% | semanticscholar.org |

This table is for illustrative purposes and includes data from studies on various benzimidazole derivatives and other substances with antibacterial properties.

Antifungal Activity Spectrum

The antifungal potential of benzimidazole derivatives is well-established, with research demonstrating their efficacy against a variety of fungal pathogens. nih.gov A series of newly synthesized benzimidazole-1,2,4-triazole derivatives were evaluated for their in vitro antifungal activity against several Candida species, including C. albicans, C. glabrata, C. krusei, and C. parapsilopsis. nih.gov Many of these compounds exhibited significant antifungal potential, with some showing activity comparable or superior to reference drugs like voriconazole (B182144) and fluconazole. nih.gov

Structure-activity relationship studies have indicated that substitutions at the C-5 position of the benzimidazole ring, such as with fluoro or chloro groups, can significantly enhance antifungal activity. nih.gov Moreover, alkylbenzimidazoles have been reported to be more active than their benzotriazole (B28993) counterparts. nih.gov For instance, 1-nonyl-1H-benzo[d]imidazole and 1-decyl-1H-benzo[d]imidazole have demonstrated potent antifungal effects. nih.gov

Table 2: Antifungal Activity of Selected Benzimidazole Derivatives

| Compound Type | Fungal Strain | Activity/MIC | Reference |

|---|---|---|---|

| Benzimidazole-1,2,4-triazole derivative | C. glabrata | MIC of 0.97 µg/mL | nih.gov |

| Benzimidazole-1,2,4-triazole derivative | C. albicans | MIC50 of 0.97–1.95 μg/mL | nih.gov |

| 1-nonyl-1H-benzo[d]imidazole | Candida species | MIC of 0.5-256 µg/mL | nih.gov |

| 1-decyl-1H-benzo[d]imidazole | Candida species | MIC of 2-256 µg/mL | nih.gov |

| 1-nonyl-1H-benzo[d]imidazole | Aspergillus species | MIC of 16-256 µg/mL | nih.gov |

This table is for illustrative purposes and includes data from studies on various benzimidazole derivatives.

Antiviral Research: General Prospects and Specific Mechanisms

The benzimidazole nucleus is a structural component in many compounds with reported antiviral activities. researchgate.net Researchers have explored benzimidazole derivatives as potential antiviral agents against a range of viruses. wikipedia.org While specific studies focusing on this compound are not extensively detailed in the provided search results, the broader class of benzimidazole-based compounds has been investigated for activity against viruses such as those in the Flaviviridae family, including Yellow Fever Virus (YFV). researchgate.net

In the search for new antiviral drugs, a number of benzo[d] nih.govresearchgate.netnih.govtriazol-1(2)-yl derivatives, which share structural similarities with benzimidazoles, were designed and evaluated for their antiviral activity against a wide spectrum of RNA viruses. nih.gov Several of these compounds showed selective activity against Coxsackievirus B5. nih.gov The mechanism of action for one of the hit compounds was suggested to involve the early phase of infection, potentially by interfering with the viral attachment process. nih.gov The discovery of novel small molecule heterocycles as broad-spectrum antiviral agents remains an active area of research. nih.gov

Enzyme Inhibition Studies

Benzimidazole derivatives have been investigated for their ability to inhibit various enzymes, which is a common mechanism for their therapeutic effects. For example, a series of 1H-benzo[d]imidazole-5-carboxamide derivatives have been synthesized and studied as potential inhibitors of Yellow Fever Virus and Zika Virus replication by targeting viral proteins. researchgate.net

Inhibition of DNA Topoisomerases

DNA topoisomerases are essential enzymes that manage the topological state of DNA, making them critical targets in various therapeutic areas. nih.gov These enzymes, which include Topoisomerase I and Topoisomerase II, resolve supercoils and tangles in DNA by creating transient single- or double-stranded breaks, allowing the DNA to be un-wound or passed through the break before it is resealed. nih.govyoutube.com The benzimidazole class of compounds has been identified as a source of potent topoisomerase inhibitors. nih.govnih.gov

While specific inhibitory data for this compound is not extensively detailed in available literature, research on related derivatives provides insight into the potential of this chemical class. For instance, certain 1H-benzimidazole derivatives have been evaluated for their effects on mammalian type I DNA topoisomerase activity. nih.gov A notable example from a different but related series, 5,6-dichloro-1-beta-O-ribofuranosylbenzimidazole (DRB), was found to induce DNA damage by interfering with DNA topoisomerase II. nih.gov Furthermore, a complex benzimidazole analogue of Hoechst 33342 was identified as a selective inhibitor of human and E. coli DNA topoisomerase I, highlighting the diverse modes of action within this compound family. nih.gov

| Derivative Class | Target Enzyme | Observed Effect |

| 1H-Benzimidazoles | Mammalian Topoisomerase I | Inhibition of plasmid supercoil relaxation. nih.gov |

| 5,6-dichloro-1-beta-O-ribofuranosylbenzimidazole | DNA Topoisomerase II | Induces partial DNA fragmentation. nih.gov |

| Hoechst 33342 Analogue (DMA) | Human & E. coli Topoisomerase I | Selective and differential inhibition. nih.gov |

Poly(ADP-ribose) Polymerase-1 (PARP-1) Inhibition

Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in the cellular response to DNA damage, playing a critical role in DNA repair pathways. nih.gov Inhibition of PARP-1 can enhance the efficacy of DNA-damaging agents and is a validated strategy in oncology. nih.gov The benzimidazole structure has served as a foundation for the development of PARP-1 inhibitors. nih.gov

Research has focused on designing and synthesizing series of benzimidazole derivatives as potential inhibitors of the PARP-1 enzyme. nih.gov These efforts aim to exploit the role of PARP-1 in DNA replication and repair mechanisms. nih.gov Pharmacological inhibition of PARP has been shown to increase NAD+ levels and the activity of SIRT1, a protein involved in metabolic regulation, which demonstrates the broader metabolic implications of PARP-1 inhibition. nih.gov While studies specifically detailing the PARP-1 inhibitory activity of this compound are limited, the established activity of the broader benzimidazole class makes it a relevant area for investigation. nih.gov

| Enzyme | Cellular Function | Relevance of Benzimidazole Inhibitors |

| PARP-1 | DNA damage sensing and repair. nih.gov | Investigated for dual inhibition of PARP-1 and other enzymes like DHODH. nih.gov |

| PARP-1 | NAD+ consumption. nih.gov | Inhibition can modulate metabolic pathways via SIRT1 activation. nih.gov |

Inhibition of Heme Biosynthesis

Heme is a vital component of hemoglobin and various enzymes. The parent compound of the titular molecule, 5,6-dimethylbenzimidazole (B1208971), is a natural product that serves as the lower axial ligand for the cobalt atom in vitamin B12. wikipedia.org Beyond its role in cobalamin structure, 5,6-dimethylbenzimidazole has been shown to interfere with fundamental biological processes such as heme synthesis.

Early studies demonstrated that 5,6-dimethylbenzimidazole acts as an inhibitor of heme biosynthesis. This inhibitory action was observed in chicken erythrocytes, where the compound was found to inhibit the incorporation of the amino acid glycine (B1666218) into heme.

| Compound | Biological Process | Observed Effect |

| 5,6-Dimethylbenzimidazole | Heme Biosynthesis | Inhibition of glycine incorporation into heme. |

Inhibition of Azo Dye Destruction by Liver Homogenates

The metabolic processing of certain chemical compounds, such as azo dyes, by liver enzymes is a critical area of toxicology research. Some benzimidazole derivatives have been shown to modulate this process. Specifically, compounds structurally related to this compound, such as 2,5-dimethylbenzimidazole and 2-ethyl-5-methylbenzimidazole, were found to inhibit the destruction of the carcinogenic azo dye 3'-methyl-4-dimethylaminoazobenzene (B1195842) when tested in rat liver homogenates. ebm-journal.org

This inhibition of azo dye metabolism was shown to be reversible. The study noted that the inhibitory effect of the benzimidazoles could be overcome to some extent by the addition of flavin adenine (B156593) dinucleotide (FAD), suggesting that the mechanism of inhibition involves interference with a flavin-dependent enzyme system responsible for the reductive cleavage of the azo bond. ebm-journal.org

| Compound | Substrate | System | Effect | Reversibility |

| 2,5-dimethylbenzimidazole | 3'-methyl-4-dimethylaminoazobenzene | Rat Liver Homogenate | Inhibition of dye destruction. ebm-journal.org | Overcome by Flavin Adenine Dinucleotide (FAD). ebm-journal.org |

| 2-ethyl-5-methylbenzimidazole | 3'-methyl-4-dimethylaminoazobenzene | Rat Liver Homogenate | Inhibition of dye destruction. ebm-journal.org | Overcome by Flavin Adenine Dinucleotide (FAD). ebm-journal.org |

General Enzyme Binding and Inhibition

The this compound framework and its derivatives exhibit a capacity for diverse interactions with enzymes. As detailed in the preceding sections, these interactions are often inhibitory. The benzimidazole scaffold has been successfully utilized to generate inhibitors for critical enzymes like DNA topoisomerases and PARP-1. nih.govnih.gov

Beyond inhibitory roles, the core structure of 5,6-dimethylbenzimidazole has a well-defined and essential binding function in nature. It is biosynthesized from flavin mononucleotide by the enzyme 5,6-dimethylbenzimidazole synthase (BluB). wikipedia.orgebi.ac.uk Its primary biological role is to be incorporated into vitamin B12, where it binds to the central cobalt atom, demonstrating a highly specific and non-inhibitory enzyme-product interaction that is fundamental to the coenzyme's structure and function. wikipedia.org This dual capacity for both specific binding, as seen in vitamin B12, and the inhibition of various other enzymes highlights the versatile biochemical nature of the dimethylbenzimidazole core structure.

Neurological and Psychiatric Research:

Anxiolytic Activity and Potential GABA Transmission Enhancement

The central nervous system is a key target for therapeutic agents, and the gamma-aminobutyric acid (GABA) system is central to mediating inhibitory neurotransmission. The GABA-A receptor, in particular, is the target of many anxiolytic drugs, such as benzodiazepines, which enhance the receptor's response to GABA. nih.govnih.gov

The benzimidazole scaffold has been explored for its potential to yield novel anxiolytic agents that act on this system. nih.gov For example, a series of N-substituted pyrido[1,2-a]benzimidazoles were synthesized and found to possess a high affinity for the benzodiazepine (B76468) binding site on the GABA-A receptor. nih.gov These findings suggest that the anxiolytic effects of certain benzimidazole derivatives may be mediated through the enhancement of GABAergic transmission. While direct studies on this compound are not prominent, the proven activity of other benzimidazole-based compounds provides a strong rationale for investigating its potential neurological and psychiatric effects via modulation of the GABA system. nih.govnih.gov

| Compound Class | Neurological Target | Potential Mechanism of Action |

| Pyrido[1,2-a]benzimidazoles | GABA-A Receptor (Benzodiazepine Site) | High-affinity binding, potential enhancement of GABA transmission. nih.gov |

| General Benzodiazepine-like drugs | GABA-A Receptor Subtypes (α2, α3, α5) | Mediation of anxiolytic effects. nih.gov |

Metabolic and Biochemical Pathway Investigations:

The biological significance of this compound is intrinsically linked to its core structure, 5,6-dimethylbenzimidazole, a key component in vital biochemical processes. Investigations into its metabolic and biochemical activities reveal a multi-faceted role, from its relationship with vitamin B12 to its potential interference with fundamental cellular processes like DNA synthesis.

Role as a Vitamin B12 Component and Biosynthesis Precursor

While this compound itself is not a direct natural precursor to vitamin B12, its un-ethylated parent molecule, 5,6-dimethylbenzimidazole (DMB), is a crucial component of cobalamin, the most common form of vitamin B12. wikipedia.org In the structure of vitamin B12, DMB acts as the lower axial ligand to the central cobalt atom. wikipedia.org

The biosynthesis of DMB is a well-studied pathway, particularly in prokaryotes like Propionibacterium freudenreichii and Propionibacterium shermanii. nih.gov These microorganisms synthesize DMB from flavin mononucleotide (FMN). nih.gov The enzyme 5,6-dimethylbenzimidazole synthase, also known as BluB, catalyzes this transformation. wikipedia.org The process involves the oxidative fragmentation of the reduced form of FMN (FMNH2). nih.gov

The incorporation of DMB into the final vitamin B12 molecule is a critical step in cobalamin synthesis. This process is initiated by the activation of DMB into its alpha ribotide form, α-ribazole-5′-phosphate. nih.gov While research has elucidated the biosynthesis of various substituted benzimidazoles as potential intermediates in the anaerobic vitamin B12 pathway, the direct enzymatic ethylation of DMB to form this compound as part of a natural cobamide has not been prominently documented. rsc.org However, the structural similarity suggests that synthetic analogs like this compound could potentially interact with the vitamin B12 biosynthetic machinery.

| Key Molecule/Enzyme | Role in Vitamin B12 Biosynthesis | Organism(s) |

| 5,6-dimethylbenzimidazole (DMB) | Precursor to the lower ligand of Vitamin B12. wikipedia.org | Propionibacterium freudenreichii, Propionibacterium shermanii nih.gov |

| Flavin Mononucleotide (FMN) | Initial substrate for DMB synthesis. nih.gov | Propionibacterium freudenreichii, Propionibacterium shermanii nih.gov |

| 5,6-dimethylbenzimidazole synthase (BluB) | Enzyme that catalyzes the conversion of FMNH2 to DMB. wikipedia.orgnih.gov | Bacteria and archaea |

| α-ribazole-5′-phosphate | Activated form of DMB for incorporation into cobalamin. nih.gov | Salmonella Typhimurium nih.gov |

Interference with DNA Processing Due to Structural Similarity to Purines

The benzimidazole scaffold, the core of this compound, bears a significant structural resemblance to purines, the fundamental building blocks of nucleic acids (adenine and guanine). This similarity is a key factor in the biological activities of many benzimidazole derivatives, as it allows them to interfere with enzymes involved in DNA processing. nih.gov

This molecular mimicry can lead to the interruption of DNA synthesis and repair mechanisms, a property that has been exploited in the development of anticancer drugs. nih.gov Research has indicated that benzimidazole derivatives can be incorporated into nucleic acids, which suggests a potential for mutagenic activity. nih.gov The presence of the ethyl group at the 1-position of the benzimidazole ring in this compound would further modify its interaction with the enzymatic pockets of DNA processing proteins, potentially altering its inhibitory potency and specificity compared to the parent 5,6-dimethylbenzimidazole.

| Compound Family | Structural Similarity | Biological Consequence |

| Benzimidazoles | Purines (Adenine, Guanine) | Interference with DNA processing enzymes, potential incorporation into nucleic acids. nih.gov |

Growth Stimulation Studies in Animal Models (e.g., Rats for Animal Protein Factor Activity)

While specific studies on the growth-stimulating effects of this compound in rats under the context of "animal protein factor" activity are not extensively detailed in available literature, research on its parent compound, 5,6-dimethylbenzimidazole, provides relevant insights. The term "animal protein factor" is historically associated with vitamin B12 and its growth-promoting effects in animals.

Although this research was conducted on sheep and with the non-ethylated form of the compound, the findings underscore the principle that providing a key precursor for vitamin B12 synthesis can positively impact animal metabolic parameters related to growth. It is plausible that this compound, if it can be utilized by the gut microbiota for the synthesis of a vitamin B12 analog, could exhibit similar growth-modulating properties. However, direct experimental evidence in rat models is required to substantiate this hypothesis.

| Supplement | Animal Model | Observed Effects |

| 5,6-dimethylbenzimidazole and Cobalt | Sheep | Increased ruminal vitamin B12 synthesis, improved fermentation, higher propionate (B1217596) and microbial protein levels. researchgate.net |

Structure Activity Relationship Sar and Computational Investigations of 1 Ethyl 5,6 Dimethylbenzimidazole Analogues

Systematic Variation of Substituents at N1, C2, C5, and C6 Positions

The systematic modification of substituents at the N1, C2, C5, and C6 positions of the benzimidazole (B57391) scaffold is a common strategy to probe the SAR of this class of compounds. researchgate.netnih.gov These modifications can significantly alter the electronic, steric, and lipophilic properties of the molecules, thereby influencing their interaction with biological targets. ubaya.ac.idrasayanjournal.co.in

Influence of Electronic Parameters (e.g., Hammett σ)

The electronic properties of substituents, often quantified by the Hammett constant (σ), play a crucial role in the bioactivity of benzimidazole analogues. ubaya.ac.idrasayanjournal.co.inresearchgate.net The Hammett parameter describes the electron-donating or electron-withdrawing nature of a substituent on an aromatic ring. Studies on various benzimidazole derivatives have shown that the introduction of different groups can modulate the electron density of the benzimidazole ring system, which in turn affects interactions with target proteins. researchgate.net For instance, electron-withdrawing groups can enhance the acidity of the N-H proton, potentially strengthening hydrogen bond interactions with a receptor. Conversely, electron-donating groups can increase the basicity of the nitrogen atoms, which might be favorable for other types of interactions. The correlation between Hammett constants and biological activity is often analyzed to develop predictive SAR models. researchgate.net

Role of Lipophilicity (e.g., logP)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP), is a key determinant of a drug's pharmacokinetic and pharmacodynamic properties. ubaya.ac.idrasayanjournal.co.in For benzimidazole analogues, modifying substituents can systematically alter their lipophilicity, which affects their ability to cross biological membranes and reach their target. An optimal logP value is often sought, as excessively high lipophilicity can lead to poor solubility and non-specific binding, while low lipophilicity may hinder membrane permeation. The Hansch equation, which incorporates logP along with electronic and steric parameters, is a classic tool used in QSAR studies to model the relationship between these physicochemical properties and biological activity.

Multivariate Analysis for Correlating Structural Features with Bioactivity (e.g., PCA)

Multivariate analysis techniques, such as Principal Component Analysis (PCA), are powerful tools for exploring the relationships between multiple structural descriptors and the biological activity of a series of compounds. researchgate.net In the context of 1-Ethyl-5,6-dimethylbenzimidazole analogues, PCA can be used to reduce the dimensionality of a dataset containing numerous physicochemical properties (e.g., electronic, steric, and lipophilic parameters) into a smaller number of principal components. researchgate.net This allows for the visualization of the data in a lower-dimensional space, making it easier to identify patterns and groupings of compounds based on their structural features and corresponding bioactivities. researchgate.net By examining the loadings of the original variables on the principal components, researchers can identify which structural properties are most influential in discriminating between active and inactive analogues.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Retention Relationship (QSRR) Modeling

QSAR and QSRR are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity or retention time in chromatography, respectively. nih.govresearchgate.net

QSAR models for benzimidazole derivatives often employ a range of molecular descriptors to predict their biological activity. nih.gov These models can be developed using various statistical methods, from multiple linear regression to more advanced machine learning algorithms. nih.goviau.ir A well-validated QSAR model can be used to predict the activity of novel, unsynthesized analogues, thereby guiding the design of more potent compounds. nih.govnih.gov

QSRR models are particularly useful in the early stages of drug discovery for predicting the chromatographic behavior of compounds. nih.govresearchgate.netnih.gov By correlating molecular descriptors with retention times, QSRR can help in method development for the separation and analysis of benzimidazole analogues. nih.goviau.ir

Below is an example of a data table that could be used in a QSAR study of benzimidazole analogues:

| Compound | Substituent (R) | logP | Hammett σ | Taft Es | Biological Activity (IC50, µM) |

| 1 | -H | 2.1 | 0.00 | 1.24 | 15.2 |

| 2 | -Cl | 2.8 | 0.23 | 0.97 | 8.5 |

| 3 | -CH3 | 2.6 | -0.17 | 1.00 | 12.1 |

| 4 | -NO2 | 1.8 | 0.78 | 0.53 | 25.7 |

| 5 | -OCH3 | 2.0 | -0.27 | 1.09 | 18.3 |

Molecular Docking Simulations for Analyzing Binding Poses and Rationalizing Bioactivity

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov For this compound analogues, docking simulations can provide valuable insights into their binding modes within the active site of a target protein. nih.govnih.gov These simulations can help to:

Identify key amino acid residues involved in the binding interaction.

Rationalize the observed SAR by correlating the binding energy with the biological activity of different analogues.

Explain how different substituents at the N1, C2, C5, and C6 positions influence the binding affinity and orientation. nih.gov

Guide the design of new analogues with improved binding characteristics. nih.gov

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) has emerged as a powerful computational tool for predicting the electronic structure and reactivity of novel chemical entities, including analogues of this compound. This quantum mechanical modeling method allows for the in-silico investigation of various molecular properties that are critical in understanding and predicting the behavior of a compound. nih.govnih.gov By solving the Schrödinger equation for a given system, DFT provides insights into the electron density distribution, from which numerous reactivity descriptors can be derived. nih.gov

DFT calculations for benzimidazole derivatives are typically performed using specific basis sets, such as B3LYP/6-311G(d,p), to obtain an optimized molecular geometry in the ground state. acs.orgnih.gov From this optimized structure, key electronic parameters can be calculated. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is indicative of a molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. nih.gov The energy gap (ΔE) between the HOMO and LUMO is a crucial indicator of chemical reactivity; a smaller energy gap generally signifies higher reactivity. nih.gov For instance, studies on benzimidazole-thiadiazole derivatives have shown that compounds with lower energy gaps exhibit greater biological activity. nih.gov

Another valuable output from DFT calculations is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution across a molecule, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) regions. This information is vital for predicting how a molecule will interact with biological targets, such as proteins or nucleic acids. For example, in a study of ethylbenzene, the benzene (B151609) ring showed the most negative potential, indicating its role in proton attraction due to concentrated electron density. bohrium.com

Global reactivity descriptors, including electronegativity (χ), chemical hardness (η), and global softness (S), are also derived from HOMO and LUMO energies. bohrium.com These parameters provide a quantitative measure of a molecule's stability and reactivity. semanticscholar.org For example, a study on (1-benzyl)-2-(2-alkylaminothiazol-4-yl)benzimidazoles utilized DFT to calculate total energy, dipole moment, and HOMO-LUMO energies to support the understanding of their biological activities. niscpr.res.in Time-dependent DFT (TD-DFT) can also be employed to predict the electronic absorption spectra (UV-Vis) of the compounds, which can then be correlated with experimental data. nih.govepa.gov

The following table summarizes key electronic properties that can be determined for this compound analogues using DFT calculations.

| Parameter | Description | Significance |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the molecule's electron-donating capacity. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the molecule's electron-accepting capacity. |

| Energy Gap (ΔE) | The energy difference between ELUMO and EHOMO | A smaller gap suggests higher chemical reactivity and lower kinetic stability. nih.gov |

| Electronegativity (χ) | The power of an atom or molecule to attract electrons to itself. | Helps in understanding the charge transfer in a reaction. bohrium.com |

| Chemical Hardness (η) | Resistance to change in electron distribution or charge transfer. | A large value indicates high stability and low reactivity. bohrium.com |

| Global Softness (S) | The reciprocal of chemical hardness. | A high value indicates high reactivity. bohrium.com |

| Dipole Moment (µ) | A measure of the polarity of a molecule. | Influences solubility and the ability to engage in dipole-dipole interactions. niscpr.res.in |

These computational insights are invaluable in the early stages of drug discovery and materials science for screening and prioritizing the synthesis of new analogues with desired electronic and reactive properties.

X-ray Co-crystallization Studies of Active Derivatives with Target Proteins

X-ray co-crystallization is an experimental technique that provides a high-resolution, three-dimensional structure of a ligand bound to its biological target, typically a protein or a nucleic acid. nih.gov This method is instrumental in structure-based drug design, as it offers a detailed view of the binding mode, orientation, and intermolecular interactions between the ligand and the target's active site. For analogues of this compound, co-crystallization studies with their target proteins are crucial for elucidating the structural basis of their activity and for guiding the rational design of more potent and selective derivatives.

The process involves growing a crystal in which the target protein and the benzimidazole derivative are bound together. This crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is used to calculate the electron density map of the complex. From this map, the atomic positions of both the protein and the bound ligand can be determined with high precision. researchgate.net

These studies reveal critical information about the specific interactions that stabilize the ligand-protein complex. These interactions can include:

Hydrogen bonds: The formation of hydrogen bonds between the benzimidazole core or its substituents and amino acid residues in the protein's active site is a key determinant of binding affinity. scilit.com

Hydrophobic interactions: The ethyl and dimethyl groups of this compound, for instance, can form favorable hydrophobic interactions with nonpolar residues in the binding pocket.

π-π stacking: The planar benzimidazole ring system can engage in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan. researchgate.netscilit.com

For example, X-ray crystal structure analyses of various benzimidazole derivatives have demonstrated the importance of such interactions in defining their solid-state architecture and potential biological interactions. researchgate.netscilit.com In one study, the crystal structure of a benzimidazole derivative complexed with DNA revealed specific binding modes within the minor groove. pdbj.org Another investigation into a benzimidazole-based thiourea (B124793) derivative involved docking studies with the enzyme elastase to predict binding interactions. nih.gov

The insights gained from X-ray co-crystallization studies are summarized in the table below, highlighting the types of information that can be obtained for active derivatives of this compound.

| Finding | Description | Implication for SAR |

| Binding Conformation | The precise three-dimensional arrangement of the ligand within the active site. | Reveals the optimal shape and flexibility required for potent activity. |

| Key Intermolecular Interactions | Identification of specific hydrogen bonds, hydrophobic contacts, and π-stacking interactions. scilit.com | Allows for the targeted modification of the ligand to enhance these interactions and improve affinity. |

| Solvent-Mediated Interactions | The role of water molecules in bridging interactions between the ligand and the protein. | Provides opportunities to displace or incorporate water molecules to improve binding. |

| Conformational Changes in the Protein | Structural changes in the protein upon ligand binding (induced fit). | Understanding the protein's flexibility can inform the design of ligands that better accommodate these changes. |

By providing a static snapshot of the ligand-target complex at an atomic level, X-ray co-crystallization studies offer invaluable guidance for the iterative process of lead optimization in drug discovery programs centered on the this compound scaffold.

Coordination Chemistry and Metal Complexes of 1 Ethyl 5,6 Dimethylbenzimidazole

Synthesis and Characterization of Metal Complexes with Various Transition Metals (e.g., Co(II), Cu(II), Cd(II), Hg(II), Pd(II))

The synthesis of metal complexes with benzimidazole (B57391) derivatives typically involves the reaction of the ligand with a metal salt in a suitable solvent. For the related ligand, 5,6-dimethylbenzimidazole (B1208971), complexes with Co(II), Cu(II), Cd(II), and Hg(II) have been synthesized through straightforward methods. researchgate.net These syntheses generally involve mixing the ligand and the metal chloride salt in a 2:1 molar ratio in an ethanolic solution, followed by stirring to facilitate the reaction. researchgate.net The resulting complexes, with the general formula [M(L)₂Cl₂] where L is 5,6-dimethylbenzimidazole, are often colored solids, stable at room temperature, and soluble in polar organic solvents like DMF and DMSO. researchgate.netresearchgate.net

Characterization of these complexes is achieved through various spectroscopic and analytical techniques. Elemental analysis (C, H, N) is used to confirm the stoichiometry of the metal to ligand, which is commonly found to be 1:2. researchgate.netnih.gov Molar conductivity measurements in solvents like DMF can indicate whether the complexes are electrolytic or non-electrolytic in nature. researchgate.netnih.gov For instance, complexes of 5,6-dimethylbenzimidazole with Co(II), Cu(II), Cd(II), and Hg(II) have been reported to be non-electrolytes. researchgate.net

Similarly, palladium(II) complexes with various benzimidazole-based ligands have been synthesized. nih.govscispace.combartin.edu.tr For example, PEPPSI-type N-heterocyclic carbene palladium(II) complexes have been prepared by reacting amine-functionalized benzimidazolium salts with PdCl₂ in the presence of a base like K₂CO₃ in pyridine. bartin.edu.tr

Table 1: Physicochemical Properties of Metal Complexes with 5,6-dimethylbenzimidazole

| Complex | Color | Melting Point (°C) | Molar Conductance (Ω⁻¹cm²mol⁻¹) in DMF | Solubility |

|---|---|---|---|---|

| [Co(L)₂Cl₂] | Blue | >300 | 10.5 | Soluble in DMF, DMSO |

| [Cu(L)₂Cl₂] | Green | >300 | 8.7 | Soluble in DMF, DMSO |

| [Cd(L)₂Cl₂] | White | >300 | 12.3 | Soluble in DMF, DMSO |

| [Hg(L)₂Cl₂] | White | >300 | 9.8 | Soluble in DMF, DMSO |

L = 5,6-dimethylbenzimidazole. Data sourced from researchgate.net.

Ligand Coordination Modes and Geometries

Benzimidazole derivatives, including 1-Ethyl-5,6-dimethylbenzimidazole, typically act as monodentate ligands, coordinating to the metal ion through the sp² hybridized nitrogen atom (N3) of the imidazole (B134444) ring. nih.gov The presence of the ethyl group at the N1 position in this compound prevents coordination through this nitrogen, thus favoring monodentate coordination.

The geometry of the resulting metal complexes is influenced by the nature of the metal ion, the ligand-to-metal ratio, and the presence of other coordinating anions. For the [M(L)₂Cl₂] (L = 5,6-dimethylbenzimidazole) series, magnetic susceptibility measurements and UV-visible spectra suggest a tetrahedral geometry for the Co(II), Cu(II), Cd(II), and Hg(II) complexes. researchgate.net In these complexes, the two ligand molecules and two chloride ions coordinate to the central metal ion.

In other cases, such as with palladium(II) and platinum(II) complexes with 2-(2-pyridyl)benzimidazole, a bidentate coordination mode is observed, leading to a square-planar geometry around the metal center. biosynth.com The geometry of palladium(II) complexes with substituted salicylaldehydes has also been characterized as square planar. mdpi.com For some copper(II) complexes with tridentate Schiff base ligands, a pentacoordinated geometry is observed. nih.gov

Influence of Metal Complexation on Spectroscopic Properties

The coordination of this compound to a metal ion induces significant changes in its spectroscopic properties, which can be monitored by techniques such as FT-IR and UV-visible spectroscopy.

FT-IR Spectroscopy: In the FT-IR spectrum of the free ligand, the C=N stretching vibration of the imidazole ring appears at a characteristic frequency. Upon complexation, this band typically shifts to a lower or higher frequency, indicating the coordination of the imine nitrogen to the metal ion. nih.gov For instance, in complexes of 5,6-dimethylbenzimidazole, a shift in the C=N band confirms the coordination through the nitrogen atom. researchgate.net The appearance of new bands in the far-infrared region can be attributed to the M-N and M-Cl stretching vibrations, further confirming the formation of the complex. nih.gov

UV-Visible Spectroscopy: The electronic spectra of the metal complexes provide information about their geometry. The d-d transitions of the metal ions are often observed in the visible region. For example, the UV-visible spectrum of the Co(II) complex with 5,6-dimethylbenzimidazole shows absorption bands characteristic of a tetrahedral geometry. researchgate.net Similarly, the electronic spectrum of the Cu(II) complex is consistent with a tetrahedral or distorted tetrahedral geometry. researchgate.net Ligand-to-metal charge transfer (LMCT) bands may also appear in the UV-visible spectra of the complexes. nih.gov

Table 2: Key Spectroscopic Data for Metal Complexes with 5,6-dimethylbenzimidazole

| Complex | FT-IR ν(C=N) (cm⁻¹) | UV-Vis λₘₐₓ (nm) | Magnetic Moment (B.M.) |

|---|---|---|---|

| [Co(L)₂Cl₂] | ~1620 | 620, 680 | 4.35 |

| [Cu(L)₂Cl₂] | ~1622 | 450, 670 | 1.85 |

L = 5,6-dimethylbenzimidazole. Data sourced from researchgate.netnih.gov.

Biological Activity of Metal Complexes (e.g., Antimicrobial, Cytotoxicity)

Metal complexes of benzimidazole derivatives often exhibit enhanced biological activity compared to the free ligands. This is attributed to the chelation theory, which suggests that chelation reduces the polarity of the metal ion, increasing its lipophilicity and facilitating its penetration through the lipid membranes of microorganisms.

Antimicrobial Activity: Complexes of 5,6-dimethylbenzimidazole with Co(II), Cu(II), Cd(II), and Hg(II) have been screened for their antimicrobial activity. researchgate.net The Cd(II) and Hg(II) complexes, in particular, have shown activity against both Gram-positive and Gram-negative bacteria at higher concentrations. researchgate.net In many studies, metal complexes of benzimidazole derivatives have demonstrated greater antibacterial and antifungal activity than the free ligands. bartin.edu.trrsc.org For example, copper(II) complexes of benzimidazole-derived Schiff bases have shown promising antimicrobial properties. selleckchem.com